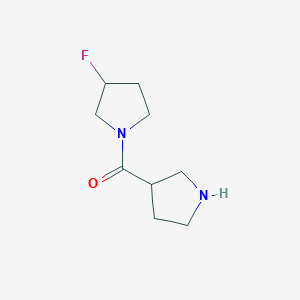

3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine

Description

Properties

IUPAC Name |

(3-fluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-8-2-4-12(6-8)9(13)7-1-3-11-5-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUDZMYBMXBBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Aminofluorination Using Hypervalent Iodine/HF Reagents

A notable method involves the intramolecular aminofluorination of homoallylamine derivatives using a reagent system of PhI(OAc)2 (iodobenzene diacetate) and pyridine hydrofluoride (Py·HF) in dichloromethane at room temperature. This reaction proceeds over approximately 5 hours and yields N-substituted 3-fluoropyrrolidines with good to high efficiency.

- The process can be catalyzed by p-iodotoluene in the presence of Py·HF and mCPBA as an oxidant, enabling catalytic aminofluorination.

- This method is advantageous due to mild conditions and good yields, making it suitable for synthesizing fluorinated pyrrolidine cores relevant to the target compound.

Stepwise Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Functionalization

Another advanced approach involves:

- Starting from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a precursor.

- Performing a 1,3-dipolar cycloaddition with 2-methyl fluoroacrylate catalyzed by trifluoroacetic acid (TFA) at low temperature (0–5 °C).

- Subsequent condensation with N,O-dimethylhydroxylamine hydrochloride under alkaline conditions (using methyl magnesium chloride, a Grignard reagent) to form a Weinreb amide intermediate.

- Reaction with methyl magnesium chloride to yield a methyl ketone intermediate.

- Reduction of the carbonyl group with hydride reagents.

- Removal of benzyl protecting groups via Pd/C catalytic hydrogenation.

- Final Boc-protection of the amino group under DMAP catalysis to afford the target fluorinated pyrrolidine derivative.

This multistep synthetic route offers high yields, mild reaction conditions, and scalability advantages over traditional methods involving hazardous reagents like butyllithium or hydrogen fluoride gas. It is particularly suited for producing 3-fluoro-3-(1-hydroxyethyl)pyrrolidine derivatives, structurally close to the target compound.

Protection and Deprotection Strategies

- The use of protecting groups such as Boc (tert-butoxycarbonyl) and benzyl groups is critical for controlling reactivity and selectivity during synthesis.

- Deprotection steps, often involving catalytic hydrogenation or acid/base treatment, are carefully timed to avoid side reactions and ensure high purity of the final product.

Comparative Data Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular Aminofluorination (PhI(OAc)2/Py·HF) | PhI(OAc)2, Py·HF, CH2Cl2 | RT, 5 h | Good to High | Mild, catalytic option available, good selectivity | Requires handling of HF reagents |

| 1,3-Dipolar Cycloaddition + Grignard + Reduction | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 2-methyl fluoroacrylate, TFA, MeMgCl, Pd/C | 0–25 °C, multiple steps | High | Scalable, safer reagents, high purity | Multi-step, requires careful control |

| Wittig Reaction + Epoxidation + HF Ring Opening (Literature method) | Butyllithium, mCPBA, HF | Low temp, hazardous reagents | ~60% | Established route | Hazardous reagents, low yield, scale-up issues |

Research Findings and Analytical Confirmation

- Structural confirmation of intermediates and final products is routinely performed by thin-layer chromatography (TLC) , column chromatography , mass spectrometry (MS) , and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C NMR).

- The fluorine atom introduction is typically verified by ^19F NMR, which provides direct evidence of fluorination at the desired position.

- Optical purity is a concern for chiral pyrrolidine derivatives; methods employing chiral starting materials or resolution steps are used to obtain optically active compounds with high enantiomeric excess.

Chemical Reactions Analysis

3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidine derivatives are known for their diverse biological activities. The potential applications of 3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine in medicinal chemistry include:

- Antibacterial Activity : Similar compounds have shown promise as antibacterial agents due to their ability to disrupt bacterial cell functions.

- Anticancer Properties : Research indicates that fluorinated pyrrolidines may act as inhibitors of cancer cell proliferation, making them suitable candidates for anticancer drug development.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as a lead compound for designing enzyme inhibitors.

Drug Development

The synthesis of this compound can be achieved through various methods, including enantioselective synthesis techniques that allow for the production of specific stereoisomers. These methods enhance the compound's applicability in drug discovery by optimizing its pharmacological properties.

Interaction Studies

Understanding the binding affinity of this compound to target proteins or enzymes is crucial for its therapeutic development. Techniques such as:

- Molecular Docking : Used to predict how the compound interacts with biological targets.

- Surface Plasmon Resonance : Measures binding interactions in real-time.

- Enzyme Inhibition Assays : Evaluates the effectiveness of the compound in inhibiting enzyme activity.

These studies are essential for elucidating the compound's efficacy and safety profile.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carbonyl group participates in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Pyrrolidine Derivatives

Fluorine substitution significantly alters electronic and steric properties. Key comparisons include:

(a) Benzyl 3,3-difluoropyrrolidine-1-carboxylate

- Structure : Differs in having two fluorine atoms at the 3-position of a single pyrrolidine ring and a benzyloxycarbonyl group.

- Relevance: The difluoro substitution increases electronegativity and may enhance metabolic stability compared to monofluoro derivatives like the target compound .

(b) 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Structure : Combines a fluoropyridine ring with a pyrrolidine substituent.

- Key Difference : The fluorine is on a pyridine ring, altering π-π stacking interactions and acidity compared to the target’s pyrrolidine-bound fluorine .

(c) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

Reactivity and Stability

- Elimination Reactions: highlights that pyrrolidine derivatives can undergo elimination under acidic or oxidative conditions.

- Oxidative Stability : The carbonyl group in the target compound could make it susceptible to hydrolysis, unlike derivatives with ether or alkyl linkages (e.g., Benzyl 3,3-difluoropyrrolidine-1-carboxylate) .

Data Table: Structural and Functional Comparison

Biological Activity

3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine is a fluorinated compound that belongs to the class of pyrrolidine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound features two pyrrolidine rings, with a fluoro substituent at the 3-position of one ring and a carbonyl group linked to the nitrogen of the other. Despite its promising structure, comprehensive research specifically focused on its biological activity remains limited.

The structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₄F₁N₂O

- Molecular Weight : 174.22 g/mol

This compound's unique properties stem from the presence of the fluorine atom, which can enhance lipophilicity and metabolic stability, potentially influencing its biological interactions.

Biological Activity Overview

Pyrrolidine derivatives, including this compound, have been associated with various biological activities such as:

- Antibacterial : Compounds within this class have shown potential in inhibiting bacterial growth.

- Anticancer : Certain pyrrolidines have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : These compounds often act as inhibitors or modulators of specific enzymes and receptors.

The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes and receptors. The fluoro and carbonyl groups may play crucial roles in binding interactions, influencing the compound's efficacy and specificity.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituent modifications.

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 3-Fluoropyrrolidine | Fluorine at the 3-position | Antibacterial properties |

| 1-(Pyrrolidin-3-carbonyl)pyrrolidine | Carbonyl group on one nitrogen | Potential anticancer activity |

| 2-Trifluoromethyl-pyrrolidine | Trifluoromethyl group enhancing potency | Inhibitor of various enzymes |

These comparisons highlight how structural variations can significantly influence biological activity and reactivity profiles, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Although specific studies on this compound are scarce, research on related pyrrolidine derivatives provides insights into potential applications:

- Antibacterial Activity : A study on fluorinated pyrrolidines indicated their effectiveness against various bacterial strains, suggesting that similar derivatives might exhibit comparable activity due to structural similarities .

- Anticancer Properties : Research involving pyrrolidinone derivatives demonstrated significant cytotoxicity against cancer cell lines like HeLa and MCF-7, indicating the potential for further exploration of fluorinated variants like this compound .

- Enzyme Inhibition Studies : Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate the interaction dynamics of pyrrolidine derivatives with target proteins, which could be applicable to studying this compound .

Q & A

Q. What synthetic strategies are recommended for preparing 3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine in academic laboratories?

- Methodological Answer : A multi-step synthesis is typically employed:

Pyrrolidine ring formation : Start with a Boc-protected pyrrolidine derivative to enable selective functionalization.

Fluorination : Use a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the fluorine atom at the 3-position under anhydrous conditions.

Carbonylation : Employ a coupling reagent (e.g., HATU or EDC) to attach the pyrrolidine-3-carbonyl group.

Key considerations :

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitor reactions using NMR to confirm fluorination efficiency .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR :

- NMR: Identify pyrrolidine ring protons (δ 1.8–3.5 ppm) and fluorine coupling patterns.

- NMR: A singlet near δ -180 ppm confirms the presence of the fluorine atom.

- IR : A carbonyl stretch (~1650–1700 cm) validates the amide bond.

- HRMS : Confirm molecular weight with <2 ppm error.

- X-ray crystallography (if crystals are obtainable): Use SHELXL for refinement to resolve stereochemistry .

Advanced Research Questions

Q. How can computational methods analyze the puckering conformation of the pyrrolidine rings?

- Methodological Answer : Use Cremer-Pople parameters to quantify ring puckering:

- Software : Gaussian or ORCA for geometry optimization.

- Steps :

Optimize the molecular structure at the B3LYP/6-31G(d) level.

Calculate puckering amplitude () and phase angle () for each ring.

Compare with crystallographic data to validate computational models.

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine derivatives?

- Methodological Answer :

-

Control experiments : Ensure compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours).

-

Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial MIC testing).

-

Data cross-validation : Compare results across multiple techniques (e.g., in vitro enzyme inhibition vs. cellular assays).

Example : Discrepancies in MIC values for similar compounds (see Table 1) may arise from differences in bacterial strains or solvent systems .Table 1 : Comparative MIC Values for Pyrrolidine Derivatives

Compound MIC (µg/mL) Target Bacteria 2-Methyl-3-(pyridin-2-yl) <125 E. coli Pyrrolidine derivative A 150 Pseudomonas aeruginosa

Q. What crystallographic approaches are effective for resolving the solid-state structure of this compound?

- Methodological Answer :

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL with TWIN commands if twinning is detected.

- Validation : Check for hydrogen bonding networks (e.g., N–H···O=C interactions) using Mercury software.

- Case study : A recent structure of a related fluorinated pyrrolidine showed a chair-like conformation with intramolecular C–F···H–N stabilization .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility profiling : Conduct parallel experiments in DMSO, water, and ethanol using UV-Vis spectroscopy (λ = 270 nm).

- Thermodynamic analysis : Calculate logP values (e.g., using ChemAxon) to predict partitioning behavior.

- Crystallographic insight : Polar solvents may stabilize specific conformations, altering solubility trends .

Structural and Functional Insights

Q. What role does the fluorine atom play in modulating biological activity?

- Methodological Answer :

- Electron-withdrawing effect : Fluorine increases the electrophilicity of adjacent carbons, enhancing binding to target enzymes.

- Metabolic stability : Replace with to reduce oxidative metabolism (confirmed via LC-MS stability assays).

- Case study : Fluorinated analogs of pyrrolidine carboxamides showed 2–3x higher potency in kinase inhibition assays compared to non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.